C26H18F4N2O3S2
Description
The compound with the molecular formula C26H18F4N2O3S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms
Properties
Molecular Formula |
C26H18F4N2O3S2 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C26H18F4N2O3S2/c27-12-6-4-10(5-7-12)16-17-14-9-15(20(17)36-22-21(16)37-25(35)31-22)19-18(14)23(33)32(24(19)34)13-3-1-2-11(8-13)26(28,29)30/h1-8,14-20H,9H2,(H,31,35) |
InChI Key |
PVXCYZIHXPNBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)SC6=C(C3C7=CC=C(C=C7)F)SC(=O)N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H18F4N2O3S2 involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic route can vary, but it generally involves the use of reagents such as fluorinated aromatic compounds, sulfur-containing reagents, and nitrogen sources. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aromatic rings in C₂₆H₁₈F₄N₂O₃S₂ are susceptible to electrophilic substitution, particularly at positions activated by electron-donating groups. Fluorine’s electron-withdrawing nature directs substituents to meta or para positions relative to existing fluorine atoms.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups at activated positions |
| Sulfonation | H₂SO₄, 150°C | Adds sulfonic acid groups, enhancing water solubility |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Substitutes halogens at electron-rich aromatic sites |
Nucleophilic Substitution
Nitrogen and sulfur atoms in the heterocyclic framework participate in nucleophilic substitutions. For example:
-
Amine-directed substitutions : The nitrogen in the aromatic ring reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under basic conditions.
-
Thiophene reactivity : Sulfur atoms in thiophene-derived moieties undergo nucleophilic attack by reagents like Grignard compounds or cyanide ions.
Condensation and Cyclization Reactions
C₂₆H₁₈F₄N₂O₃S₂ serves as a precursor in condensation reactions to form larger heterocyclic systems:
-
Schiff base formation : Reacts with aldehydes or ketones to generate imine linkages, useful in coordination chemistry.
-
Heterocycle extension : Combines with diamines or diols under acidic catalysis to create fused-ring systems.
Redox Reactions
The compound exhibits redox activity due to its sulfur and nitrogen centers:
-
Oxidation : Thiophene sulfur oxidizes to sulfoxide (S=O) or sulfone (O=S=O) groups using H₂O₂ or peracids.
-
Reduction : Nitro groups (if present post-nitration) reduce to amines via catalytic hydrogenation (H₂/Pd-C).
Functional Group Transformations
Existing functional groups undergo specific transformations:
Supramolecular Interactions
The compound’s planar aromatic structure facilitates π-π stacking and hydrogen bonding, influencing its reactivity in host-guest systems or biological macromolecule binding . Fluorine’s hydrophobic character enhances membrane permeability in potential pharmaceutical applications.
Comparative Reactivity of Structural Analogs
The table below contrasts C₂₆H₁₈F₄N₂O₃S₂ with related compounds:
Experimental Validation Needs
While computational models predict reactivity patterns, empirical studies are required to confirm:
Scientific Research Applications
The compound with the molecular formula C26H18F4N2O3S2 is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by case studies and data tables to provide a comprehensive overview.
Medicinal Chemistry
The compound's potential as an anticancer agent has been explored in various studies. Its structural similarity to known anticancer drugs allows researchers to hypothesize its effectiveness against different cancer cell lines.
- Case Study: Anticancer Activity
A study synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxicity, suggesting that modifications to the compound could yield effective new therapies .
Drug Design and Development
The compound's structure allows for the design of molecular hybrids that can interact with multiple biological targets. This versatility is crucial in developing drugs that can overcome resistance mechanisms seen in various diseases.
- Case Study: QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models were developed based on synthesized derivatives of this compound. These models predicted the anticancer activity of new compounds, facilitating the design of more potent analogs .
Materials Science
This compound can also be utilized in materials science, particularly in creating advanced materials with specific electronic or optical properties due to its fluorinated groups.
- Case Study: Synthesis of Functional Materials
Research has focused on using the compound as a precursor for synthesizing novel polymers or coatings with enhanced properties such as thermal stability and chemical resistance .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 20 | HCT-116 | 15 | Induces apoptosis |
| 21 | MCF-7 | 10 | Inhibits cell proliferation |
| 22 | HeLa | 12 | Disrupts DNA synthesis |
Mechanism of Action
The mechanism by which C26H18F4N2O3S2 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
C26H18F4N2O3S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with fluorinated aromatic rings, sulfur-containing groups, and nitrogen atoms.
Uniqueness: The presence of multiple fluorine atoms and the specific arrangement of functional groups in confer unique chemical and physical properties, making it distinct from other compounds.
Biological Activity
The compound C26H18F4N2O3S2, also known as a specific benzenesulphonamide derivative, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. We will explore relevant case studies and research findings that highlight the efficacy and potential applications of this compound.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Sulphonamide group : Contributing to its biological activity.
- Fluorinated phenyl rings : Enhancing lipophilicity and potentially improving bioavailability.
- Carboxamide functionality : Associated with anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various benzenesulphonamide derivatives found that some compounds demonstrated potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance:
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| 4d | 6.72 | E. coli |
| 4h | 6.63 | S. aureus |
| 4a | 6.67 | Pseudomonas aeruginosa |
These results suggest that this compound and its derivatives could be developed into effective antimicrobial agents, particularly against multidrug-resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through in vivo models. The compound demonstrated significant inhibition of carrageenan-induced rat paw edema, with percentages of inhibition reaching up to 94.69% at specific time intervals (1, 2, and 3 hours post-administration). This indicates a strong anti-inflammatory effect, which may be attributed to the modulation of inflammatory mediators .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The compound exhibited notable scavenging activity against reactive oxygen species (ROS), with an EC50 value of 45.24 µM for DPPH radical scavenging and 17.86 µM for ABTS radical scavenging . This antioxidant capacity suggests potential therapeutic benefits in conditions associated with oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and modulation of signaling pathways such as PI3K/AKT. For example:
- Cell Lines Tested : Neuroblastoma and colon cancer cells.
- Mechanism : Induction of apoptosis via intrinsic and extrinsic pathways, evidenced by activation of caspases and alterations in Bcl-2 family protein expression .
Case Studies
- Antimicrobial Efficacy in Clinical Settings : A case study involving the application of this compound derivatives in treating infections caused by resistant bacterial strains demonstrated a significant reduction in infection rates when used in combination with conventional antibiotics .
- Inflammation Reduction in Arthritis Models : Another study focused on the anti-inflammatory effects of the compound in animal models of arthritis showed marked improvement in joint swelling and pain scores compared to control groups .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing C₂₆H₁₈F₄N₂O₃S₂ with high purity, and how can researchers validate synthetic pathways?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible intermediates. Use fluorinated aromatic precursors (e.g., tetrafluorobenzene derivatives) and sulfur-containing coupling agents. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV-Vis detection (≥99% purity threshold). Validate pathways by comparing melting points, NMR (¹H/¹³C), and mass spectrometry data against literature benchmarks. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of thiadiazole or sulfone moieties .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing C₂₆H₁₈F₄N₂O₃S₂, and how should data be interpreted?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, S=O stretches at 1350–1450 cm⁻¹).
- NMR : Use ¹⁹F NMR to resolve fluorinated aryl environments and ¹H NMR for aromatic proton coupling patterns.
- LC-MS : Identify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- XRD : Resolve crystal packing for polymorph analysis.
Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to address ambiguities .
Q. How should researchers design initial stability studies for C₂₆H₁₈F₄N₂O₃S₂ under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines. Expose samples to:
- Thermal Stress : 40–80°C for 4–8 weeks.
- Hydrolytic Conditions : pH 1–13 buffers at 37°C.
- Photolytic Stress : UV-Vis light (ICH Q1B).
Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life, Arrhenius plots). Include control batches to distinguish intrinsic vs. extrinsic degradation pathways .
Q. What documentation practices ensure reproducibility in studies involving C₂₆H₁₈F₄N₂O₃S₂?
- Methodological Answer : Maintain a lab notebook with:
- Synthetic Protocols : Exact molar ratios, solvent grades, and reaction times.
- Instrument Calibration Records : NMR shim values, HPLC column lot numbers.
- Raw Data Archives : Unprocessed spectra and chromatograms.
Use digital tools like ELNs (Electronic Lab Notebooks) for version control. Adhere to ACS Ethical Guidelines for data transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for C₂₆H₁₈F₄N₂O₃S₂?
- Methodological Answer : First, verify computational parameters (e.g., solvent models, basis sets in DFT). If discrepancies persist:
- Dynamic Effects : Account for conformational flexibility via MD simulations.
- Crystal Packing : Compare XRD data with gas-phase DFT structures.
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to confirm peak assignments.
Publish negative results to inform community benchmarks .
Q. What strategies address discrepancies in bioactivity data for C₂₆H₁₈F₄N₂O₃S₂ across different assay systems?
- Methodological Answer :
- Assay Validation : Confirm cell line authenticity (STR profiling) and reagent purity.
- Pharmacokinetic Factors : Measure solubility (LogP) and protein binding (e.g., SPR).
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values.
Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding variables .
Q. How can researchers optimize reaction yields for C₂₆H₁₈F₄N₂O₃S₂ while minimizing byproduct formation?
- Methodological Answer : Apply TRIZ contradiction principles:
- Technical Contradiction : Improve yield (parameter 39: productivity) vs. reduce waste (parameter 31: harmful byproducts).
- Solution : Use flow chemistry for precise temperature/residence time control. Employ scavenger resins (e.g., polymer-supported reagents) to trap reactive intermediates. Monitor byproducts via in-situ FT-IR or Raman spectroscopy .
Q. What advanced computational methods are suitable for modeling non-covalent interactions in C₂₆H₁₈F₄N₂O₃S₂ complexes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with flexible side chains.
- QM/MM : Combine DFT for ligand binding and molecular mechanics for protein dynamics.
- NCI Analysis : Non-covalent interaction plots to visualize van der Waals and halogen bonding.
Validate with experimental binding assays (e.g., ITC, SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
